3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one
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Overview
Description
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocycles known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-Alzheimer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one typically involves multiple steps, starting with the formation of the xanthone core. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . The benzylmethylamino group is introduced through nucleophilic substitution reactions, while the nonyloxy chain is added via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts such as zinc chloride or phosphoryl chloride to enhance the efficiency of the xanthone synthesis . Microwave heating can also be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the xanthone core to dihydroxanthones.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylmethylamino and nonyloxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted xanthones .
Scientific Research Applications
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a simpler structure and similar biological activities.
3-azaxanthone: A derivative with a nitrogen atom in the xanthone core, exhibiting different pharmacological properties.
9H-xanthen-9-one: Another xanthone derivative with diverse biological activities.
Uniqueness
3-[9-(benzylmethylamino)nonyloxy]xanthen-9-one stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the benzylmethylamino group and the nonyloxy chain enhances its potential as a cholinesterase inhibitor and its overall pharmacological profile .
Properties
Molecular Formula |
C30H35NO3 |
---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-[9-[benzyl(methyl)amino]nonoxy]xanthen-9-one |
InChI |
InChI=1S/C30H35NO3/c1-31(23-24-14-8-7-9-15-24)20-12-5-3-2-4-6-13-21-33-25-18-19-27-29(22-25)34-28-17-11-10-16-26(28)30(27)32/h7-11,14-19,22H,2-6,12-13,20-21,23H2,1H3 |
InChI Key |
QDYNPKJXQNLYFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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